molecular formula C8H9ClN2 B13587563 6-Chloro-5-cyclopropylpyridin-2-amine

6-Chloro-5-cyclopropylpyridin-2-amine

Cat. No.: B13587563
M. Wt: 168.62 g/mol
InChI Key: ZQGKISWYQVINJU-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a cyclopropyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropylpyridin-2-amine typically involves the chlorination of 5-cyclopropylpyridin-2-amine. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-cyclopropylpyridin-2-amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-5-cyclopropylpyridin-2-amine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-cyclopropylpyridin-2-amine is unique due to the combination of the chlorine atom and the cyclopropyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity in certain chemical reactions and its binding affinity towards specific molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

6-chloro-5-cyclopropylpyridin-2-amine

InChI

InChI=1S/C8H9ClN2/c9-8-6(5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2,(H2,10,11)

InChI Key

ZQGKISWYQVINJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=C(C=C2)N)Cl

Origin of Product

United States

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